molecular formula C22H26N4S B2958378 4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 611197-48-9

4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2958378
CAS No.: 611197-48-9
M. Wt: 378.54
InChI Key: MAZWIZFTRQJCQP-UHFFFAOYSA-N
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Description

4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a complex organic compound with a molecular formula of C22H26N4S[_{{{CITATION{{{_1{4-[4-(2-Phenylethyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno2 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common synthetic route starts with the reaction of 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with 2-phenylethylpiperazine under specific reaction conditions, such as elevated temperature and the presence of a suitable solvent. The reaction may require the use of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce saturated analogs of the compound.

Scientific Research Applications

  • Medicine: It has shown promise in the treatment of hyperlipidemia and antimicrobial infections. Some derivatives of this compound have been found to reduce serum cholesterol levels and exhibit antimicrobial activity against various pathogens.

  • Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

  • Biology: Research has explored its role in biological systems, particularly its interactions with cellular targets and pathways.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in the context of hyperlipidemia treatment, the compound may inhibit enzymes involved in cholesterol synthesis or enhance the uptake of cholesterol by cells. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

This compound is part of a broader class of benzothienopyrimidines, which share similar structural features but may differ in their substituents and functional groups. Some similar compounds include:

  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, which is relevant to the treatment of Alzheimer's disease.

  • 4-Substituted-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidines: These derivatives have been studied for their antihyperlipidemic and antimicrobial activities.

The uniqueness of 4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine lies in its specific structural features and the resulting biological activities, which distinguish it from other compounds in its class.

Properties

IUPAC Name

4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4S/c1-2-6-17(7-3-1)10-11-25-12-14-26(15-13-25)21-20-18-8-4-5-9-19(18)27-22(20)24-16-23-21/h1-3,6-7,16H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZWIZFTRQJCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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